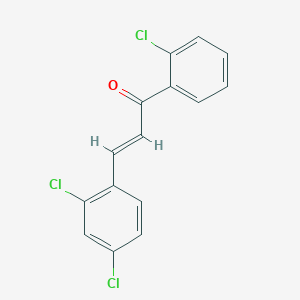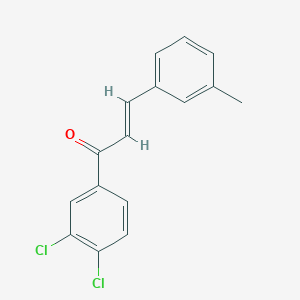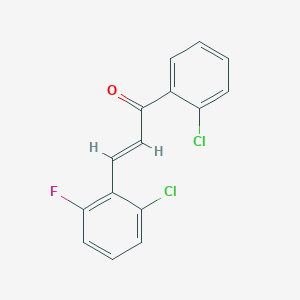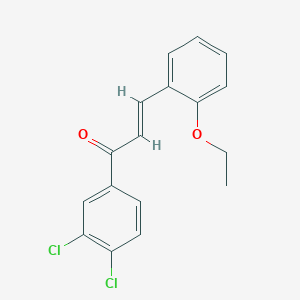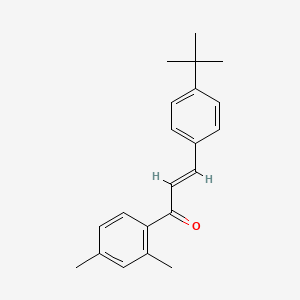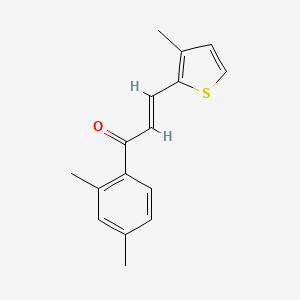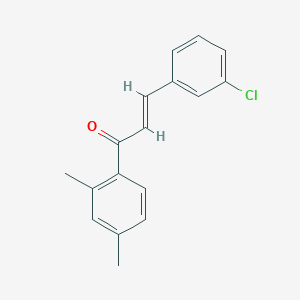
(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, also known as 3-Chloro-2,4-dimethylphenylprop-2-en-1-one, is a compound found in various plants and animals. It is a colorless, crystalline solid with a molecular weight of 279.64 g/mol. This compound has been studied for its potential applications in various scientific fields, such as drug synthesis, organic chemistry, and biochemistry.
Applications De Recherche Scientifique
(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-dimethylphenylprop-2-en-1-one has been studied for its potential applications in various scientific fields. In organic chemistry, this compound has been used as a reagent in the synthesis of various compounds, such as indoles, oxazoles, and thiazoles. In biochemistry, this compound has been studied for its potential use in drug synthesis, as it can be used to synthesize various biologically active substances, such as anti-inflammatory agents, antibiotics, and antineoplastic agents. In addition, this compound has also been studied for its potential use in the synthesis of various polymers, such as polyurethanes and polycarbonates.
Mécanisme D'action
The mechanism of action of (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-dimethylphenylprop-2-en-1-one is not yet fully understood. However, it is believed that this compound acts as an inhibitor of various enzymes, such as cyclooxygenase and lipoxygenase. In addition, this compound has also been found to have anti-inflammatory and antineoplastic properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-dimethylphenylprop-2-en-1-one have not yet been fully understood. However, this compound has been found to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase. In addition, this compound has also been found to have anti-inflammatory and antineoplastic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-dimethylphenylprop-2-en-1-one in laboratory experiments include its high yield, low cost, and easy availability. In addition, this compound is also relatively stable and can be stored for long periods of time. However, this compound is also prone to hydrolysis and oxidation, which can limit its use in certain experiments.
Orientations Futures
The potential future directions for (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-dimethylphenylprop-2-en-1-one include further research into its mechanism of action, as well as its potential applications in drug synthesis and other scientific fields. In addition, further research could also focus on the development of new synthesis methods for this compound, as well as the development of new methods for its use in laboratory experiments. Finally, further research could also focus on the potential therapeutic and pharmacological effects of this compound.
Méthodes De Synthèse
The synthesis of (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-dimethylphenylprop-2-en-1-one is typically achieved through a reaction between 2,4-dimethylphenylprop-2-en-1-one and chloroform in the presence of a base, such as potassium hydroxide. This reaction yields the desired compound in a high yield.
Propriétés
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO/c1-12-6-8-16(13(2)10-12)17(19)9-7-14-4-3-5-15(18)11-14/h3-11H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTSOYYRBPZRGX-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





